molecular formula C9H19NO B13162187 1-(2-Aminoethyl)-3-(propan-2-yl)cyclobutan-1-ol

1-(2-Aminoethyl)-3-(propan-2-yl)cyclobutan-1-ol

Cat. No.: B13162187
M. Wt: 157.25 g/mol
InChI Key: YQPORPONORQERI-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-(propan-2-yl)cyclobutan-1-ol is a structurally unique compound featuring a cyclobutane ring substituted with a hydroxyl group at position 1, a 2-aminoethyl group at position 1, and a propan-2-yl (isopropyl) group at position 3. This combination of functional groups imparts distinct physicochemical properties, including moderate polarity due to the hydroxyl and amino groups, and increased hydrophobicity from the isopropyl substituent .

This simpler analog has a molecular formula of C₆H₁₃NO, molecular weight of 115.18 g/mol, and exists as an oil requiring storage at 4°C . The addition of the isopropyl group in the target compound likely increases molecular weight and alters solubility and stability.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-(2-aminoethyl)-3-propan-2-ylcyclobutan-1-ol

InChI

InChI=1S/C9H19NO/c1-7(2)8-5-9(11,6-8)3-4-10/h7-8,11H,3-6,10H2,1-2H3

InChI Key

YQPORPONORQERI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(C1)(CCN)O

Origin of Product

United States

Biological Activity

1-(2-Aminoethyl)-3-(propan-2-yl)cyclobutan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The biological activity of this compound is influenced by its structural features, particularly the presence of the cyclobutane ring and the aminoethyl side chain. These components allow for interactions with various biological targets, including enzymes and receptors.

Target Interactions

The compound is believed to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions can influence metabolic pathways and potentially lead to alterations in drug efficacy and toxicity.

Biochemical Pathways

As an imidazole derivative, this compound may affect multiple biochemical pathways. Its ability to form hydrogen bonds with key amino acids in target proteins facilitates its role in enzyme catalysis and protein-ligand interactions. This interaction can modulate cellular processes such as signaling pathways and gene expression.

Pharmacokinetics

Pharmacokinetic properties are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. The compound exhibits high solubility in water and polar solvents, which enhances its bioavailability.

Absorption and Distribution

Due to its solubility profile, the compound is expected to be well absorbed when administered orally. Studies indicate that it can effectively cross biological membranes, facilitating its distribution throughout the body.

Metabolic Stability

The stability of this compound in metabolic environments is crucial for its therapeutic application. Preliminary data suggest that it maintains stability under various storage conditions, which is advantageous for long-term use in clinical settings.

Biological Activity

The compound has demonstrated a wide range of biological activities:

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds within this class have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds typically range from 20 to 70 µM against these pathogens.

Antitumor Activity

In vivo studies have highlighted the antitumor potential of related compounds in various cancer models. For example, compounds exhibiting structural similarities have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

StudyCompoundActivityModel
KB-0742AntitumorMouse xenograft models
Nitroimidazole derivativesAntimicrobialAgar disc-diffusion method
Various hybridsAntibacterialMIC testing against S. aureus

These studies collectively support the notion that similar compounds possess significant therapeutic potential across various disease models.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2-aminoethyl)-3-(propan-2-yl)cyclobutan-1-ol with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Storage Conditions Applications/Notes
This compound Not explicitly stated† ~143.23* 3-isopropyl, 1-hydroxy, 1-aminoethyl Likely oil 4°C (inferred) Pharmaceutical intermediates
1-(2-Aminoethyl)cyclobutan-1-ol C₆H₁₃NO 115.18 1-hydroxy, 1-aminoethyl Oil 4°C Research reagent
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.25 Cyclopentane, branched aminoalkyl Solid/Liquid Not specified Pharmaceuticals, agrochemicals
3-(2-Aminoethyl)-5-methoxyindole (5-Methoxytryptamine) C₁₁H₁₄N₂O 190.24 Indole ring, methoxy group Solid Room temperature Neurochemical research
1-(2-Aminoethyl)-3-(cyclopropylmethyl)piperidin-4-ol C₁₁H₂₂N₂O 198.31 Piperidine, cyclopropylmethyl Not specified Not specified CNS drug candidates

†Molecular weight estimated based on structure.

Structural and Functional Comparisons

Cyclobutane vs. Cyclopentane/Piperidine Rings The cyclobutane ring in the target compound introduces significant ring strain compared to the cyclopentane or piperidine rings in analogs. This strain may enhance reactivity in synthetic pathways but reduce thermal stability . Piperidine derivatives (e.g., 1-(2-aminoethyl)-3-(cyclopropylmethyl)piperidin-4-ol) exhibit greater conformational flexibility, making them preferable for central nervous system (CNS) drug design .

Substituent Effects The isopropyl group in the target compound increases hydrophobicity compared to simpler analogs like 1-(2-aminoethyl)cyclobutan-1-ol. This property could improve blood-brain barrier penetration but reduce aqueous solubility . Methoxyindole derivatives (e.g., 5-Methoxytryptamine) leverage aromaticity for serotonin receptor binding, a feature absent in non-aromatic cyclobutane-based compounds .

Applications The target compound’s aminoethyl and hydroxyl groups suggest utility as a bifunctional intermediate in medicinal chemistry, particularly for prodrug synthesis or metal chelation . Cyclopentane analogs like 1-(1-aminobutan-2-yl)cyclopentan-1-ol are prioritized in agrochemical research due to their balanced stability and bioavailability .

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